(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
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Overview
Description
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene: is a polycyclic aromatic hydrocarbon derivative. It is known for its role in the study of genotoxic metabolites and its potential carcinogenic properties. This compound is a metabolite of 6-aminochrysene, which is activated by cytochrome P450 enzymes in both rats and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene typically involves the reduction of 6-nitrochrysene followed by further metabolic processes. The reduction process can be carried out using rat liver microsomes under aerobic conditions .
Industrial Production Methods: There is limited information on the industrial production methods for this compound, as it is primarily used in research settings rather than large-scale industrial applications.
Chemical Reactions Analysis
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form genotoxic metabolites.
Reduction: The reduction of 6-nitrochrysene to form trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Substitution: Various substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation process.
Reduction: Rat liver microsomes are used under aerobic conditions for the reduction process.
Major Products Formed:
Scientific Research Applications
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is primarily used in scientific research to study its genotoxic and carcinogenic properties. It is used to understand the metabolic pathways and activation processes of polycyclic aromatic hydrocarbons. This compound is also used in studies involving cytochrome P450 enzymes and their role in the activation of carcinogens .
Mechanism of Action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene involves its activation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions to form genotoxic metabolites. These metabolites can interact with DNA, leading to mutations and potential carcinogenic effects .
Comparison with Similar Compounds
6-Aminochrysene: The parent compound from which trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is derived.
6-Nitrochrysene: A precursor in the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Uniqueness: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is unique due to its specific metabolic activation pathways and its role in the formation of genotoxic metabolites. Its study provides valuable insights into the mechanisms of carcinogenesis and the role of cytochrome P450 enzymes in the activation of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
117760-93-7 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
InChI Key |
BDQUGJCOXDENQA-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
117760-93-7 | |
Synonyms |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
Origin of Product |
United States |
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